molecular formula C9H18N4O5 B605893 Azide-PEG3-C1-Ala CAS No. 2054345-67-2

Azide-PEG3-C1-Ala

Cat. No.: B605893
CAS No.: 2054345-67-2
M. Wt: 262.27
InChI Key: BHNVZMHTTIZOKQ-MRVPVSSYSA-N
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Mechanism of Action

Target of Action

Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

This compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound plays a significant role in the ubiquitin-proteasome system . This system is a complex network of enzymes that tag proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged proteins . By selectively degrading target proteins, this compound can influence various biochemical pathways within the cell .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the protac molecules .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This degradation can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of copper ions for the CuAAc reaction, the availability of target proteins, and the efficiency of the ubiquitin-proteasome system . .

Biochemical Analysis

Biochemical Properties

Azide-PEG3-C1-Ala plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes, proteins, and other biomolecules through its Azide group. This interaction is facilitated by a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which can also occur with molecules containing DBCO or BCN groups .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a PROTAC linker. PROTACs, or Proteolysis Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . Therefore, this compound can influence cell function by affecting the levels of specific proteins within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role in the formation of PROTACs . The Azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. This reaction forms a triazole ring, which is a key component in the structure of many PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azide-PEG3-C1-Ala typically involves the functionalization of polyethylene glycol with an azide group. One common method is the reaction of polyethylene glycol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the hydroxyl groups to azide groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Azide-PEG3-C1-Ala undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications, including bioconjugation and drug development .

Properties

IUPAC Name

(2R)-2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNVZMHTTIZOKQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCOC[C@H](C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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